1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea
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Overview
Description
1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
The primary target of 1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea is related to the treatment of tuberculosis . Benzothiazole-based compounds have shown inhibitory effects against Mycobacterium tuberculosis
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth or function of the target organism .
Biochemical Pathways
It is known that benzothiazole derivatives can affect various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
Thiazole compounds are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Benzothiazole derivatives have been found to exhibit a range of biological activities, including antimicrobial, antifungal, and antitumor effects .
Action Environment
It is known that the efficacy of benzothiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
Preparation Methods
The synthesis of 1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea typically involves the reaction of 4,7-dimethylbenzo[d]thiazole-2-amine with isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 4,7-Dimethylbenzo[d]thiazole-2-amine and isopropyl isocyanate.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the reaction using continuous flow reactors or other large-scale synthetic techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the benzothiazole ring or the urea moiety.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials
Biology: Benzothiazole derivatives, including 1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea, have shown promise as antimicrobial, antiviral, and anticancer agents. They are studied for their ability to interact with biological targets and inhibit the growth of pathogens or cancer cells.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development. Its biological activities make it a candidate for the treatment of various diseases, including infections and cancer.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea can be compared with other benzothiazole derivatives to highlight its uniqueness:
Similar Compounds: Other benzothiazole derivatives include 2-(4-aminophenyl)benzothiazole, 2-(4-methylphenyl)benzothiazole, and 2-(4-chlorophenyl)benzothiazole.
Uniqueness: The presence of the isopropylurea moiety in this compound distinguishes it from other benzothiazole derivatives
Properties
IUPAC Name |
1-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-7(2)14-12(17)16-13-15-10-8(3)5-6-9(4)11(10)18-13/h5-7H,1-4H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNDGZNYXDXZQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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